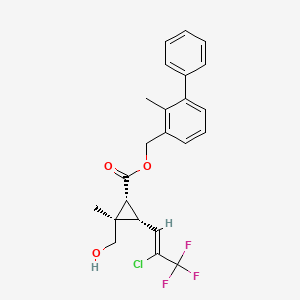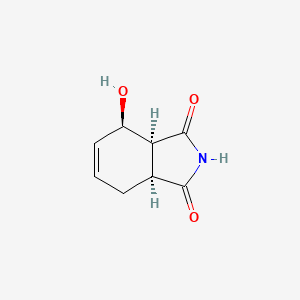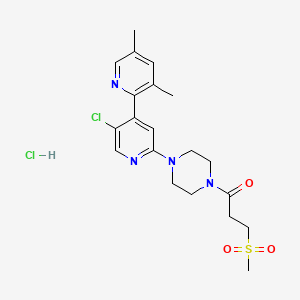![molecular formula C19H14F2N6O B1141447 5-氟-8-(4-氟苯基)-9-(1-甲基-1H-1,2,4-三唑-5-基)-8,9-二氢-2H-吡啶并[4,3,2-de]酞嗪-3(7H)-酮 CAS No. 1207454-56-5](/img/structure/B1141447.png)
5-氟-8-(4-氟苯基)-9-(1-甲基-1H-1,2,4-三唑-5-基)-8,9-二氢-2H-吡啶并[4,3,2-de]酞嗪-3(7H)-酮
描述
5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one is a compound of significant interest in scientific research, especially due to its potential as a highly potent and orally efficacious poly(ADP-ribose) polymerase-1/2 (PARP-1/2) inhibitor. It demonstrates exceptional potency against PARP-mediated PARylation and inhibits the proliferation of cancer cells carrying mutant BRCA1/2, showcasing its potential as an anticancer agent (Wang et al., 2016).
Synthesis Analysis
The synthesis of this compound, also known as Talazoparib (BMN 673), involves lead optimization of a novel series of tetrahydropyridophthalazinones as PARP inhibitors. The synthesis highlights a stereospecific dual chiral-center-embedded structure, allowing for unique binding interactions with PARP1/2 proteins. This process demonstrates not only the compound's synthesis but also its development into a drug with favorable pharmacokinetic properties and remarkable antitumor efficacy (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure is characterized by its unique binding capability to PARP1/2 proteins, attributed to its novel stereospecific dual chiral-center-embedded structure. This structure is crucial for its high potency and efficacy as a PARP inhibitor, significantly impacting its pharmacological profile (Wang et al., 2016).
Chemical Reactions and Properties
Chemical properties include its inhibitory action on PARP1 and PARP2 enzyme activity, showcasing Ki values of 1.2 and 0.87 nM, respectively. It inhibits PARP-mediated PARylation in whole-cell assays with an EC50 of 2.51 nM and prevents the proliferation of cancer cells with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1), respectively, indicating its significant antitumor activity (Wang et al., 2016).
Physical Properties Analysis
The physical properties of Talazoparib include its oral availability, demonstrated through favorable pharmacokinetic properties. This compound exhibits high solubility and stability, conducive to effective drug formulation and administration (Wang et al., 2016).
Chemical Properties Analysis
As a PARP inhibitor, Talazoparib's chemical properties are marked by its mechanism of action, specifically inhibiting the repair of DNA damage in cancer cells. This action induces cell death in BRCA1/2 mutant cancer cells, showcasing its potent antitumor activity. Its high binding affinity and selectivity for PARP1/2 further underscore its chemical significance (Wang et al., 2016).
科学研究应用
蛋白质研究
该化合物已用于研究与其他化合物复合的人类热休克蛋白 90 (HSP90) {svg_1}. 研究重点是蛋白质动力学对药物样化合物结合热力学和动力学的贡献 {svg_2}.
抗真菌应用
根据资料来源,该化合物是一种嘧啶类杀菌剂,也是一种甾醇脱甲基化抑制剂 {svg_3}. 它具有全身性,对许多植物病原真菌有效 {svg_4}.
LED 技术
“LT-673” 这个词也与 ams OSRAM 生产的一种产品有关,该产品是一种高质量的 SMT LED,具有集成反光镜 {svg_5}. 这种 LED 用于各种应用,包括汽车和移动环境照明 {svg_6}.
细胞毒性活性
已经合成了结构类似于所讨论化合物的取代的 (1-(苄基)-1H-1,2,3-三唑-4-基)(哌嗪-1-基)甲酮衍生物,并筛选了它们对各种细胞系的体外细胞毒性活性 {svg_7}.
配位聚合物
具有类似 1,2,4-三唑基结构的化合物已用于配位聚合物的合成,配位聚合物具有有趣的荧光特性 {svg_8}.
农业用途
该化合物在农业中用于防治大麦和小麦的白粉病 {svg_9}. 它也可以用于防治果树因白粉病和黑斑病造成的病害 {svg_10}.
属性
IUPAC Name |
7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207454-56-5 | |
| Record name | BMN-673 (Racemic) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207454565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Q & A
Q1: What is the therapeutic target of LT-673 and what is its mechanism of action?
A1: LT-673 is a poly (ADP-ribose) polymerase (PARP) inhibitor. [] While the exact mechanism of action is not described in the provided abstracts, PARP inhibitors are known to block the PARP enzymes involved in DNA repair, particularly in cells with defects in other DNA repair pathways. This leads to the accumulation of DNA damage and ultimately cell death.
Q2: What is the structural characterization of LT-673?
A2: The provided research articles mention a specific salt form of LT-673: the tosylate salt of (8S, 9R) -5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one. [] The research describes its characterization through various spectroscopic techniques, including:
- Solid-state NMR: Peaks at values of 143.2, 136.0, 131.8, 123.9, 112.2, 105.2 and 100.3 ppm ± 0,2 ppm. []
- X-ray powder diffraction: Characteristic peaks expressed in d-values (Å) 11.9, 5.9, 4.9, 4.4, 4.3, 3.9 and 3.7. [] The X-ray powder diffractometry chart also shows peaks at the following 2θ angles: 7.4, 15.1, 18.1, 20.1, 20.4, 22.6 and 24.0. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)
![O,O,C4-Tris[3-N[-(5-methyl-1,3,4-thiadiazol-2-yl)-propionyl]curcumin](/img/no-structure.png)
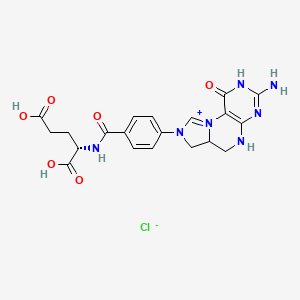



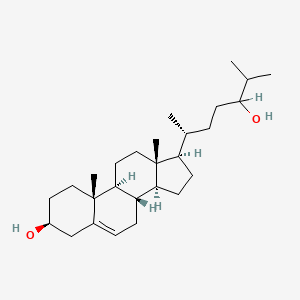
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)
